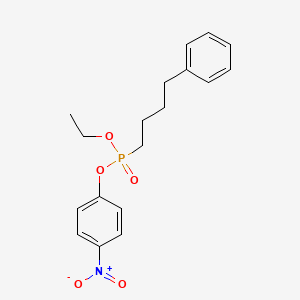
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. This particular compound features a phenylbutyl group and an ethyl p-nitrophenyl ester group, making it a unique and versatile molecule with various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester can be achieved through several methods. One common approach involves the reaction of phenylbutylphosphonic acid with ethyl p-nitrophenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphonic acid, phenylbutyl-, methyl p-nitrophenyl ester: Similar structure but with a methyl group instead of an ethyl group.
Phosphonic acid, phenylbutyl-, ethyl o-nitrophenyl ester: Similar structure but with an ortho-nitrophenyl group instead of a para-nitrophenyl group.
Phosphonic acid, phenylbutyl-, ethyl p-aminophenyl ester: Similar structure but with an amino group instead of a nitro group
Eigenschaften
CAS-Nummer |
3015-72-3 |
|---|---|
Molekularformel |
C18H22NO5P |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
1-[ethoxy(4-phenylbutyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C18H22NO5P/c1-2-23-25(22,15-7-6-10-16-8-4-3-5-9-16)24-18-13-11-17(12-14-18)19(20)21/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3 |
InChI-Schlüssel |
YSTLIYOIWSLSIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
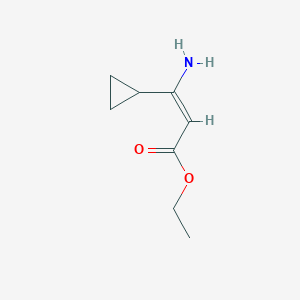
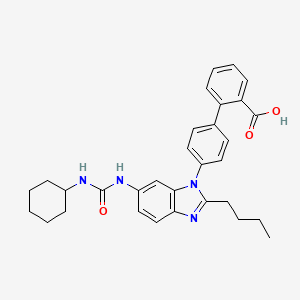
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
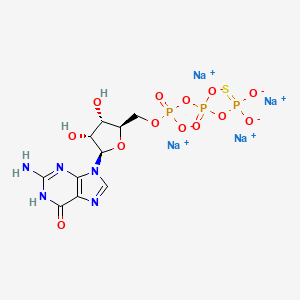
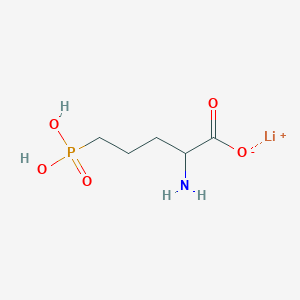
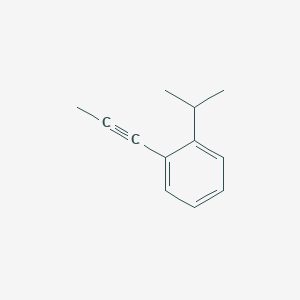

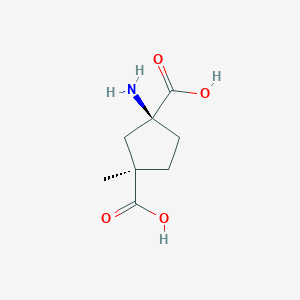
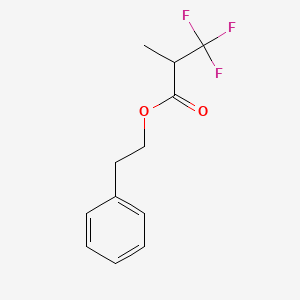
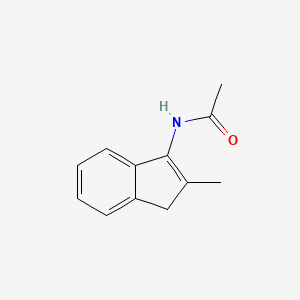
![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)
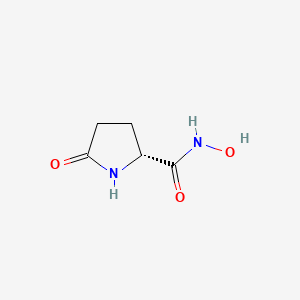
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)
